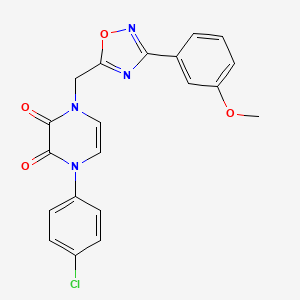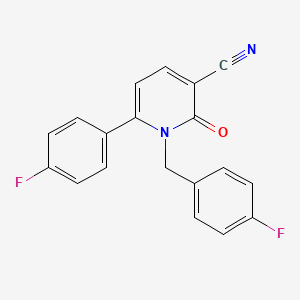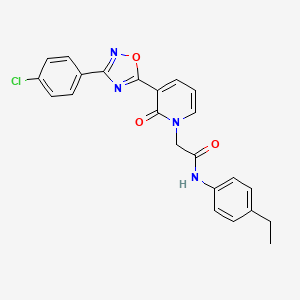![molecular formula C19H21NO4 B2422356 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide CAS No. 1170998-86-3](/img/structure/B2422356.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide” is an amide derivative with a benzo[d][1,3]dioxol-5-yl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the amide . The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been used in various chemical reactions. For example, benzo[d][1,3]dioxol-5-ylmethylene derivatives have been used for the detection of heavy metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a combination of experimental techniques and computational methods .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuroprotective Effects
Research on derivatives of similar compounds has revealed significant anticonvulsant and neuroprotective properties. For instance, a study on N-(substituted benzothiazol-2-yl)amide derivatives highlighted a specific compound with promising anticonvulsant activity and neuroprotective effects, suggesting potential applications in the development of treatments for neurological disorders (Hassan, Khan, & Amir, 2012).
Endothelin Antagonism for Cardiovascular Disorders
Another study focused on biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists, indicating therapeutic potential in managing cardiovascular diseases, such as hypertension and heart failure. The research identified compounds with improved binding and functional activity, showcasing the importance of structural modifications for enhanced efficacy (Murugesan et al., 1998).
Chemical Synthesis and Characterization
The synthesis and characterization of similar compounds for potential applications in various fields, including pharmaceuticals and materials science, have been documented. For example, a study on the synthesis and anti-juvenile hormone activity of certain benzoates demonstrates the broad utility of these compounds in agricultural applications, particularly as insect growth regulators (Furuta et al., 2006).
Potential for Cancer and Antimicrobial Research
Additionally, compounds with structural affinities have been evaluated for their anticancer and antimicrobial activities. For instance, derivatives have been synthesized and assessed for their ability to inhibit mammary tumor growth and estrogen biosynthesis, suggesting potential applications in cancer therapy (Hartmann & Batzl, 1986). Furthermore, studies on the antimicrobial properties of carbamoyl-containing derivatives indicate their usefulness in developing new antimicrobial agents (Tlekhusezh et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-19(8-4-7-15-5-2-1-3-6-15)20-11-12-22-16-9-10-17-18(13-16)24-14-23-17/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRIVXLEOVYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

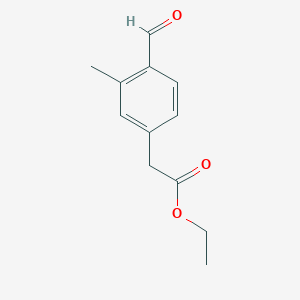
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)
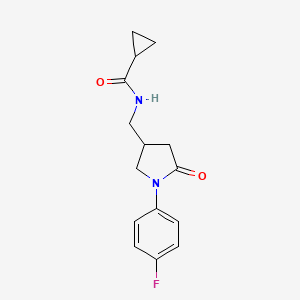
![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)
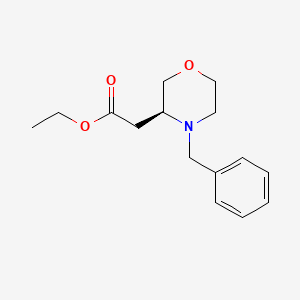
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
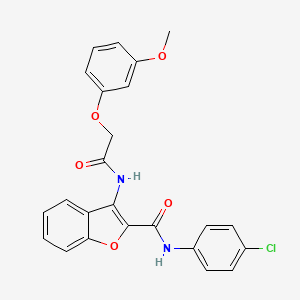
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)
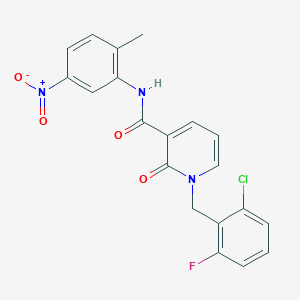
![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
